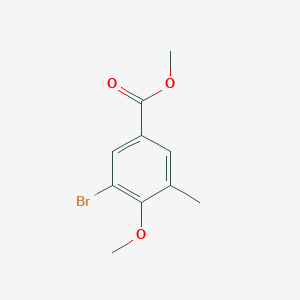
Methyl 3-bromo-4-methoxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxy-5-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of methyl 3-methoxy-4-methoxy-5-methylbenzoate.
Oxidation: Formation of 3-bromo-4-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methoxy-5-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-4-methoxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the additional methyl group.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but has a bromomethyl group instead of a bromine atom.
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the methoxy group.
Uniqueness
Methyl 3-bromo-4-methoxy-5-methylbenzoate is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,1-3H3 |
Clave InChI |
WJQRGRCADIFANB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
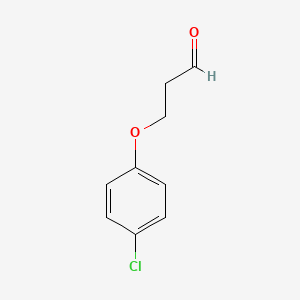
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
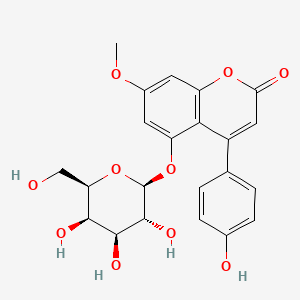
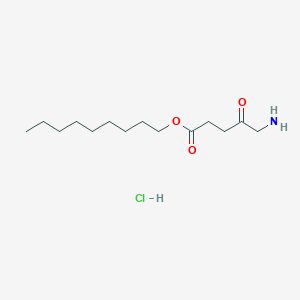
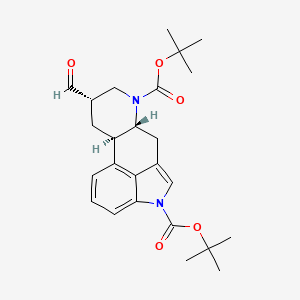
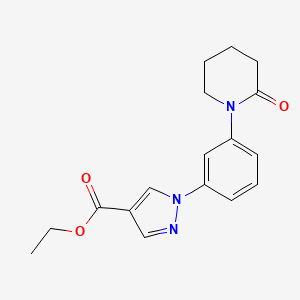
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
